3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

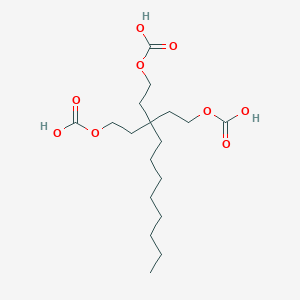

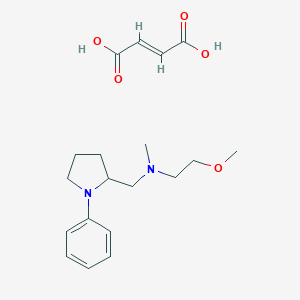

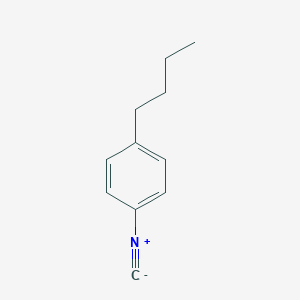

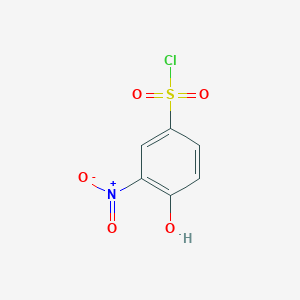

“3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid” is a compound with the molecular formula C23H19NO4 . It is also known by other names such as fmoc-3-amb-oh, fmoc-3-aminomethylbenzoic acid, and 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic Acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C23H19NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) . This represents the connectivity of atoms within the molecule but does not provide information on its 3D structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its relative hydrophobicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Peptide-Based Hydrogels for Biomedical Applications

Fmoc-3-AMB-OH plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications. These hydrogels can be used for drug delivery systems and diagnostic tools for imaging . The self-assembling nature of Fmoc-derivatized peptides, including Fmoc-3-AMB-OH, allows for the creation of hydrogels that can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .

Solid-Phase Peptide Synthesis (SPPS)

In the field of SPPS, Fmoc-3-AMB-OH is utilized for its protective group properties. The Fmoc group is a temporary protector for amino acids during the synthesis process, which can be removed under mild base conditions without affecting other protective groups. This makes it an essential component in the synthesis of complex peptides and proteins .

Medicinal Chemistry

The compound is used in medicinal chemistry for the modification of amino acids. The Fmoc group protects the amino group during the synthesis of peptide chains, which is pivotal for structure-activity relationship (SAR) studies. This protection strategy is crucial for creating SPPS-ready amino acids that are used in the development of new pharmaceuticals .

Green Chemistry

Fmoc-3-AMB-OH contributes to green chemistry by providing a protective group that can be cleaved under environmentally friendly conditions. The use of green calcium(II) iodide as a protective agent for the Fmoc group is an example of how this compound can be used in a way that minimizes environmental impact while performing chemical transformations .

Peptide Materials

The self-assembling properties of Fmoc-3-AMB-OH are exploited to create peptide materials with unique physical and chemical properties. These materials have potential applications in the development of new materials for biotechnology and nanotechnology sectors .

Tissue Engineering

Fmoc-3-AMB-OH-derived hydrogels exhibit properties that are highly beneficial for tissue engineering. They provide a physiologically relevant environment that can mimic the extracellular matrix, promoting tissue growth and regeneration. This application is particularly important in the development of scaffolds for regenerative medicine .

Mechanism of Action

Target of Action

Fmoc-3-Amb-OH, also known as Fmoc-3-aminomethylbenzoic acid or 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The Fmoc group in Fmoc-3-Amb-OH acts as a protecting group for the amine functionality of the amino acid during the stepwise construction of peptides . This group is stable to the acidic conditions used for removing most protecting groups but can be selectively removed with a base . This makes it very useful in iterative peptide elongation processes .

Biochemical Pathways

Fmoc-3-Amb-OH is utilized in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS) . The Fmoc group, a fluorenylmethyloxycarbonyl protecting group, is employed to temporarily protect the amine functionality of the amino acid during the stepwise construction of peptides . This allows for the precise assembly of peptides with desired sequences and structures .

Result of Action

The result of Fmoc-3-Amb-OH’s action is the successful synthesis of peptides with desired sequences and structures . It allows for the incorporation of side-chain functionality and branching points in peptide chains, enabling the design of more complex peptide architectures .

Action Environment

The action of Fmoc-3-Amb-OH is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be selectively removed with a base . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODSFAVGEJUBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid | |

CAS RN |

155369-11-2 |

Source

|

| Record name | 3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)